molecular formula C10H10O2S B15250619 Benzene,1-ethenyl-4-(ethenylsulfonyl)-

Benzene,1-ethenyl-4-(ethenylsulfonyl)-

Cat. No.: B15250619
M. Wt: 194.25 g/mol
InChI Key: CXTXADCCUVACGB-UHFFFAOYSA-N
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Description

Benzene,1-ethenyl-4-(ethenylsulfonyl)-: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzene, where one hydrogen atom is replaced by an ethenyl group and another hydrogen atom is replaced by an ethenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethenyl-4-(ethenylsulfonyl)- typically involves the reaction of benzene with ethenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods: Industrial production of Benzene,1-ethenyl-4-(ethenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzene,1-ethenyl-4-(ethenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.

    Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can react with the ethenyl groups under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene,1-ethenyl-4-(ethenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene,1-ethenyl-4-(ethenylsulfonyl)- involves its interaction with molecular targets and pathways. The ethenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

  • Benzene,1-ethenyl-4-methylsulfonyl-
  • Benzene,1-ethenyl-4-ethyl-
  • Benzene,1-ethenyl-4-ethynyl-

Comparison: Benzene,1-ethenyl-4-(ethenylsulfonyl)- is unique due to the presence of both ethenyl and ethenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethenylsulfonyl group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1-ethenyl-4-ethenylsulfonylbenzene

InChI

InChI=1S/C10H10O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3-8H,1-2H2

InChI Key

CXTXADCCUVACGB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)C=C

Origin of Product

United States

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